molecular formula C21H24FN3 B4260532 (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine

(1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine

Cat. No. B4260532
M. Wt: 337.4 g/mol
InChI Key: MENNNFBUJYPOST-UHFFFAOYSA-N
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Description

(1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine, also known as FPEI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPEI is a member of the imidazole family of compounds and is a derivative of 2-fluoroethylamine and phenylacetonitrile.

Scientific Research Applications

(1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine has been studied extensively for its potential applications in various fields, including drug delivery, gene therapy, and imaging. Due to its unique chemical structure, (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine is capable of forming stable complexes with DNA and RNA, making it an attractive candidate for gene therapy applications. Additionally, (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine has been shown to have excellent transfection efficiency, making it a promising candidate for drug delivery applications. In imaging, (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine has been used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to bind to proteins and other biomolecules.

Mechanism of Action

The mechanism of action of (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine is not fully understood, but it is believed to involve the formation of stable complexes with DNA and RNA. (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine is positively charged, which allows it to interact with negatively charged nucleic acids, leading to the formation of stable complexes. These complexes can then enter cells and deliver genetic material or therapeutic agents.
Biochemical and Physiological Effects:
Studies have shown that (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine has low cytotoxicity and is well-tolerated by cells, making it a promising candidate for gene therapy and drug delivery applications. Additionally, (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine has been shown to have excellent transfection efficiency, meaning that it is capable of delivering genetic material or therapeutic agents to cells with high efficiency.

Advantages and Limitations for Lab Experiments

One of the main advantages of (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine is its ability to form stable complexes with DNA and RNA, making it an attractive candidate for gene therapy and drug delivery applications. Additionally, (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine has low cytotoxicity and is well-tolerated by cells, making it a safe and effective option for use in lab experiments. However, one limitation of (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine is its relatively low solubility, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for research involving (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine. One area of interest is the development of new methods for synthesizing (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine that are more efficient and cost-effective. Additionally, there is ongoing research into the use of (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine for gene therapy and drug delivery applications, with a focus on improving its transfection efficiency and reducing any potential side effects. Finally, (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine has potential applications in imaging, and further research is needed to explore its use as a contrast agent for MRI and other imaging modalities.

properties

IUPAC Name

1-[3-[3-(2-fluoroethyl)-5-phenylimidazol-4-yl]phenyl]-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3/c1-16(24(2)3)18-10-7-11-19(14-18)21-20(17-8-5-4-6-9-17)23-15-25(21)13-12-22/h4-11,14-16H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENNNFBUJYPOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=C(N=CN2CCF)C3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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